

# spectroscopic characterization of natural earth pigments

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This technical guide provides an in-depth overview of the primary spectroscopic techniques used for the characterization of natural earth pigments. Tailored for researchers, scientists, and professionals in material science and development, this document details the experimental protocols and data interpretation for X-ray Fluorescence (XRF), X-ray Diffraction (XRD), Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Quantitative data is summarized in comparative tables, and experimental workflows are visualized using the DOT language.

## **Introduction to Natural Earth Pigments**

Natural earth pigments are inorganic minerals sourced from geological deposits, valued for their color, stability, and historical significance.[1] Comprised primarily of metal oxides and hydroxides, these pigments are broadly classified into ochres, siennas, and **umbers**. Their characterization is crucial not only in art conservation and archaeology for authentication and provenance studies but also in material science, where understanding their composition and structure is key to predicting their performance and stability. The analytical techniques discussed herein provide elemental, molecular, and structural information, offering a comprehensive profile of these complex natural materials.[2]

# X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[3] It is particularly effective for identifying the inorganic elements that constitute the majority of earth pigments.[4] In XRF, a primary X-ray beam



excites atoms in the sample, causing them to emit secondary (or fluorescent) X-rays at energies characteristic of each element present.

## **Experimental Protocol: Energy-Dispersive XRF (EDXRF)**

- Sample Preparation: For in-situ analysis of paintings or objects, no sample preparation is required, making portable XRF (pXRF) ideal.[3] For bulk powder analysis, approximately 2-5 grams of the pigment are placed in a sample cup sealed with a thin Mylar film.
- Instrumentation: A handheld or benchtop EDXRF spectrometer is commonly used. Typical setups employ an X-ray tube with a rhodium (Rh) or molybdenum (Mo) anode.[5][6]
- Data Acquisition:
  - Voltage and Current: The X-ray tube is operated at settings optimized for the elements of interest, for example, 40-45 kV and 10-500 μA.[5][6]
  - Atmosphere: Measurements are typically conducted in ambient air. This prevents the detection of low-Z elements (Z < 11), and an Argon (Ar) signal from the air will be present in the spectrum.[5]
  - Acquisition Time: Spectra are collected for a sufficient duration to achieve good signal-tonoise, typically ranging from 180 to 300 seconds.[5][6]
- Spectral Analysis: The resulting spectrum displays peaks corresponding to the characteristic emission energies of the elements present. Qualitative analysis involves identifying these peaks, while quantitative analysis, performed using fundamental parameters or calibration standards, determines the concentration of each element.

#### **XRF Data Presentation**

The elemental composition provides a "fingerprint" for a pigment. Iron (Fe) is the primary element in ochres, while manganese (Mn) is characteristic of **umber**s.[3] The presence of trace elements can help differentiate pigments from various geographic origins.[7]

Table 1: Typical Elemental Composition of Earth Pigments by XRF



Pigment Type	Primary Elements	Secondary/Trace Elements	Reference
Yellow Ochre	Fe, Si, Al	K, Ca, Ti	[5]
Red Ochre	Fe, Si, Al	K, Ca, As	[7]
Raw Sienna	Fe, Si, Al	K, Ca, Ti	[8]
Burnt Sienna	Fe, Si, Al	K, Ca, Ti	[8]
Raw Umber	Fe, Mn, Si, Al	К, Са, Ва	[9]
Burnt Umber	Fe, Mn, Si, Al	К, Са, Ва	[9]

| Green Earth | Fe, K, Si, Al, Mg | Ti, Ca |[10] |

# **XRF Experimental Workflow**



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Caption: General experimental workflow for XRF analysis of pigments.

# X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases within a material.[11] For earth pigments, XRD is essential for determining the specific mineralogical composition, which defines the pigment's identity. For example, it can distinguish between hematite ( $\alpha$ -Fe<sub>2</sub>O<sub>3</sub>) in red ochre and goethite ( $\alpha$ -FeOOH) in yellow ochre.[12]

# **Experimental Protocol: Powder XRD**



- Sample Preparation: A small amount of the pigment powder (typically 10-20 mg) is gently
  ground with a mortar and pestle to ensure a fine, homogenous powder. The powder is then
  packed into a sample holder. For micro-XRD analysis of paint cross-sections, a microcapillary is used.[13]
- Instrumentation: A powder diffractometer equipped with a copper (Cu Kα) or cobalt (Co Kα)
   X-ray source is standard.[13][14] A multichannel detector like an X'Celerator is often used to reduce acquisition time.[13]
- Data Acquisition:
  - Geometric Configuration: Bragg-Brentano geometry is common for bulk powder samples.
  - Scan Range: The detector scans over a range of 2θ angles, typically from 4° to 70° or higher.[13]
  - Scan Parameters: A continuous scan is performed with a specific step size (e.g., 0.017°
     2θ) and a set counting time per step (e.g., 100-1050 s).[13]
- Data Analysis: The resulting diffractogram plots intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are compared to reference patterns in a database (e.g., ICDD PDF) to identify the crystalline phases present.

### **XRD Data Presentation**

XRD analysis identifies the key chromophores (color-giving minerals) and the accessory minerals that form the pigment's matrix, such as clays and quartz.

Table 2: Key Mineralogical Phases in Earth Pigments Identified by XRD



Pigment	Primary Mineral(s)	Chemical Formula	Associated Minerals	Reference
Red Ochre	Hematite	α-Fe <sub>2</sub> O <sub>3</sub>	Quartz, Calcite, Clays	[12]
Yellow Ochre	Goethite	α-FeO(OH)	Quartz, Gypsum, Clays	[12]
Umber	Goethite, Pyrolusite/Roma nèchite	FeO(OH), MnO2	Quartz, Clays, Dolomite	[9]
Green Earth	Celadonite / Glauconite	K(Mg,Fe <sup>2+</sup> ) (Fe <sup>3+</sup> ,Al)(Si <sub>4</sub> O <sub>10</sub> ) (OH) <sub>2</sub>	Quartz, Feldspar	[10]

| Sienna | Goethite / Hematite | FeO(OH) / Fe2O3 | Kaolinite, Quartz |[8][9] |

## **XRD Experimental Workflow**



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Caption: General experimental workflow for XRD analysis of pigments.

# Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed molecular information.[15] It identifies materials by detecting the characteristic inelastic scattering of monochromatic light (Raman scattering). It is highly specific for identifying both crystalline and some amorphous pigment components.[16]



## **Experimental Protocol: Micro-Raman Spectroscopy**

- Sample Preparation: No sample preparation is typically required. The analysis can be performed directly on a single grain of pigment or in-situ on an object.[17]
- Instrumentation: A micro-Raman spectrometer couples a microscope to the spectrometer.
   Various laser excitation wavelengths are available (e.g., 532 nm, 785 nm, 852 nm).[16][18]
   The choice of laser is critical to optimize the Raman signal and minimize fluorescence, a common issue with pigments.[17]
- Data Acquisition:
  - Focusing: The laser is focused onto the sample through the microscope objective.
  - Laser Power: Laser power is kept low (typically < 1 mW at the sample) to avoid thermal degradation of the pigment.
  - Acquisition Parameters: Spectra are collected with acquisition times ranging from a few seconds to several minutes, often with multiple accumulations to improve the signal-tonoise ratio.[19]
- Data Analysis: The resulting Raman spectrum plots intensity versus Raman shift (in cm<sup>-1</sup>).
   The peak positions, intensities, and shapes are compared with spectral libraries or reference materials for identification.[16][20]

#### **Raman Data Presentation**

Each pigment has a unique Raman spectrum that serves as a molecular fingerprint.

Table 3: Characteristic Raman Peaks for Common Earth Pigment Minerals



Mineral	Pigment Association	Key Raman Peaks (cm <sup>-1</sup> )	Reference
Hematite	Red Ochre	~225, 293, 411, 498, 612, 1320	[16]
Goethite	Yellow Ochre, Umber, Sienna	~244, 301, 387, 480, 550	[16]
Celadonite	Green Earth	~200-550 (broad bands), 680, 780	[16]
Kaolinite	Clay matrix in Ochres	~270, 340, 430, 465, 640	[21]
Calcite	Accessory mineral	~282, 712, 1086	[16]

| Gypsum | Accessory mineral | ~415, 494, 1008, 1136 |[16] |

# Raman Spectroscopy Experimental Workflow



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Caption: General experimental workflow for Raman analysis of pigments.

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its chemical bonding and molecular structure.[22] It is highly effective for identifying both inorganic minerals and organic binders that may be present. For earth pigments, FTIR is particularly useful for identifying silicates (clays), carbonates, and sulfates that comprise the pigment matrix, as well as distinguishing between different iron oxides.[8][9]



# Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- Sample Preparation: A very small amount of pigment powder is placed directly on the ATR crystal (typically diamond). No other preparation is needed.
- Instrumentation: An FTIR spectrometer equipped with a micro-ATR accessory is used. A common setup uses a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector.[23]
- Data Acquisition:
  - Background Scan: A background spectrum is collected from the clean, empty ATR crystal.
  - Sample Scan: The pigment is brought into firm contact with the crystal, and the sample spectrum is collected.
  - Scan Parameters: Spectra are typically acquired over the mid-infrared range (4000–400 cm<sup>-1</sup>) with a resolution of 4 cm<sup>-1</sup>. Multiple scans (e.g., 32-64) are averaged to improve data quality.[24]
- Data Analysis: The background is automatically subtracted from the sample spectrum to produce a final absorbance or transmittance spectrum. The absorption bands are then assigned to specific molecular vibrations and functional groups by comparison with spectral databases.[23]

#### **FTIR Data Presentation**

FTIR spectra reveal characteristic absorption bands for the molecular components of earth pigments.

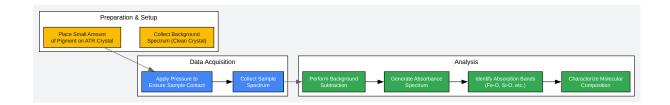
Table 4: Characteristic Mid-IR Absorption Bands for Earth Pigment Components



Component	Vibration	Wavenumber (cm <sup>-1</sup> )	Pigment Association	Reference
Hematite	Fe-O stretching	~531, 431	Red Ochre	[25]
Goethite	O-H bending, Fe-	~890, 795, 630	Yellow Ochre	[26]
Kaolinite	O-H stretching, Si-O-Al	~3695, 3620, 1030, 915, 540	Ochres, Siennas	[8][9]
Quartz	Si-O stretching	~1080, 798, 778	Common accessory	[9]
Calcite	C-O stretching	~1430, 876	Common accessory	[25]

| Gypsum | S-O stretching,  $H_2O$  | ~3540, 3400, 1620, 1140, 670 | Common accessory |[23] |

# **FTIR Experimental Workflow**



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Caption: General experimental workflow for ATR-FTIR analysis of pigments.

# Conclusion



The comprehensive characterization of natural earth pigments is achieved through the synergistic application of multiple spectroscopic techniques.[2][4] XRF provides the fundamental elemental recipe, XRD identifies the primary and secondary mineral phases, while Raman and FTIR spectroscopy offer detailed molecular fingerprints of the chromophores and their associated matrix. The detailed protocols and reference data presented in this guide serve as a foundational resource for researchers engaged in the analysis of these historically and scientifically significant materials. This multi-faceted approach ensures an accurate and robust understanding of pigment composition, essential for applications ranging from cultural heritage preservation to advanced materials science.

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